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For Researchers, Scientists, and Drug Development Professionals

Introduction
MOPAC2016 is a powerful and versatile semiempirical quantum mechanics software package

that has established itself as a valuable tool in computational chemistry, particularly in the

realm of drug discovery and materials science.[1][2] As the successor to MOPAC2012, this

iteration introduces significant enhancements, most notably in the handling of large

biomolecules and the refinement of transition-state calculations.[3] This guide provides an in-

depth technical overview of the core features and capabilities of MOPAC2016, tailored for

researchers, scientists, and professionals in drug development. We will delve into the

theoretical underpinnings of its key methods, present quantitative performance data, outline

detailed experimental protocols for common applications, and visualize critical computational

workflows.

Core Features and Capabilities
MOPAC2016 is built upon the Neglect of Diatomic Differential Overlap (NDDO) approximation,

a foundation of semiempirical methods that significantly reduces the computational cost

compared to ab initio techniques, enabling the study of large molecular systems.[1]

The PM7 Hamiltonian: Accuracy and Performance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1609853?utm_src=pdf-interest
https://computing.ch.cam.ac.uk/software/mopac
http://openmopac.net/manual/
http://openmopac.net/mopac2016.html
https://computing.ch.cam.ac.uk/software/mopac
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The default and most advanced Hamiltonian in MOPAC2016 is the Parametric Method 7

(PM7).[4] It represents a significant improvement over its predecessor, PM6, offering enhanced

accuracy for a wide range of chemical systems. PM7 was parameterized using a combination

of experimental and high-level ab initio reference data, leading to more reliable predictions of

various molecular properties.

A key feature of PM7 is its improved description of non-covalent interactions, which are crucial

for understanding biological systems and drug-receptor binding. This is achieved through the

inclusion of dispersion and hydrogen-bonding correction terms. Specifically, PM7 employs a

"D2" type correction for elements such as H, C, N, and O, while for other elements, a core-core

Gaussian attractive term is used to model dispersion.

Data Presentation: PM7 Accuracy

The accuracy of a computational method is paramount for its application in research. The

following tables summarize the average unsigned errors (AUE) of the PM7 method for various

properties, providing a quantitative measure of its performance.

Property
Average Unsigned Error
(AUE)

Number of Data Points

Heats of Formation (kcal/mol)

All elements (all data) 8.52 3145

Organic compounds (H, C, N,

O)
4.47 231

Bond Lengths (Å)

All elements (all data) 0.084 2561

Organic compounds (H, C, N,

O)
0.019 109

Dipole Moments (Debye) 0.81 302

Ionization Potentials (eV) 0.55 380

Polarizabilities (Å³) 0.185 76
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Table 1: Average Unsigned Errors for Various Properties Calculated with the PM7 Method.

System Type Property PM7 AUE PM6-D3H4 AUE

Organic Solids ΔHf (kcal/mol) 6.3 11.4

All Solids ΔHf (kcal/mol) 15.1 91.8

Proteins
Interaction Energies

(kcal/mol)
2.91 1.72

Table 2: Comparison of Average Unsigned Errors for PM7 and PM6-D3H4 in Solids and

Proteins.

MOZYME for Large Systems
For researchers working with large biological systems such as proteins and enzymes, the

MOZYME algorithm is a cornerstone feature of MOPAC2016. MOZYME is a linear-scaling

technique that utilizes localized molecular orbitals (LMOs) to solve the self-consistent field

(SCF) equations. This approach dramatically reduces the computational time required for

calculations on large molecules, making it feasible to study systems containing thousands of

atoms. The computation time with MOZYME scales approximately linearly with the size of the

system, a significant advantage over traditional methods that scale with the third power of the

number of atoms.

Data Presentation: MOZYME Performance

The efficiency of the MOZYME algorithm is demonstrated by the following data, which

compares the computational resources required for a single SCF calculation using both

conventional MOPAC and MOZYME.
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Number of
Atoms

MOZYME
Time
(minutes)

MOPAC
Time
(minutes)

MOZYME
Memory
(MB)

MOPAC
Memory
(MB)

Time Ratio
(MOPAC/M
OZYME)

200 ~0.1 ~0.5 ~20 ~50 5

500 ~0.5 ~10 ~50 ~200 20

1000 ~2 ~120 ~100 ~1000 60

2000 ~10 - ~200 - -

5000 ~60 - ~500 - -

Table 3: Comparison of computer resources required for a single SCF calculation.Note:

MOPAC times for larger systems are not provided as they become computationally prohibitive.

Solid-State Capabilities
MOPAC2016 is equipped to model crystalline solids, a feature of significant interest in materials

science and for studying solid-state properties of drug candidates. The software can calculate

the heat of formation, geometry, and electronic band structure of 1-D, 2-D, and 3-D periodic

systems. This is achieved by defining a unit cell and applying periodic boundary conditions.

The maintenance records indicate continuous improvements and bug fixes for solid-state

calculations, including the ability to handle large unit cells with up to 7000 atoms.

Experimental Protocols
This section provides detailed methodologies for performing common computational

experiments in MOPAC2016 relevant to drug discovery.

Protocol 1: Geometry Optimization of a Small Molecule
Objective: To find the minimum energy conformation of a small molecule, which is a

prerequisite for most other calculations.

Methodology:
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Input File Creation: Prepare a MOPAC input file (e.g., molecule.mop). The first line contains

keywords specifying the calculation type and method. For a standard geometry optimization

with PM7, the keyword line would be PM7 EF PRECISE.

PM7: Specifies the use of the PM7 Hamiltonian.

EF: (Eigenvector Following) is the default and recommended geometry optimizer.

PRECISE: Requests a more stringent convergence criterion for the optimization.

Geometry Specification: Following the keyword line, define the molecular geometry. This can

be done using Cartesian coordinates or internal coordinates (Z-matrix).

Execution: Run the MOPAC2016 executable with the input file as an argument (e.g.,

MOPAC2016.exe molecule.mop).

Output Analysis: The primary output file (molecule.out) will contain detailed information about

the optimization process, including the final optimized geometry and the calculated heat of

formation. An archive file (molecule.arc) will provide a summary of the results, including the

final geometry in a concise format.

Protocol 2: Calculation of Protein-Ligand Interaction
Energy
Objective: To calculate the binding energy between a ligand and a protein, a key metric in

evaluating potential drug candidates.

Methodology:

System Preparation: Start with a PDB file of the protein-ligand complex. Use a molecular

modeling program to add hydrogen atoms and perform initial structural refinements if

necessary.

Geometry Optimization of the Complex:

Create a MOPAC input file for the entire complex.
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Use the MOZYME keyword for efficient calculation on the large protein system.

Include EPS=78.4 to simulate the effect of a water solvent using the COSMO model.

The keyword line would look like: PM7 MOZYME EPS=78.4.

Run the geometry optimization to obtain the heat of formation of the complex,

ΔHf(complex).

Geometry Optimization of the Separated Components:

Modify the optimized complex geometry by translating the ligand to a large distance (e.g.,

100 Å) from the protein, effectively creating a system of non-interacting molecules.

Run a single-point calculation (or a geometry optimization if conformational changes upon

separation are expected) on this separated system with the same keywords to obtain the

heat of formation of the separated components, ΔHf(separate).

Interaction Energy Calculation: The interaction energy is calculated as the difference

between the heats of formation: Interaction Energy = ΔHf(complex) - ΔHf(separate).

Protocol 3: Transition State Search for a Chemical
Reaction
Objective: To locate the transition state of a chemical reaction, which is crucial for

understanding reaction mechanisms and activation energies, for instance, in studying drug

metabolism.

Methodology:

Reactant and Product Optimization: First, perform geometry optimizations for the reactant

and product structures separately using Protocol 1.

Initial Path Generation (Optional but Recommended): Use a method like a linear

synchronous transit (LST) or a potential energy surface scan to generate an initial guess for

the transition state structure.

Transition State Search Input:
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Create an input file with the initial guess of the transition state geometry.

Use the TS keyword to initiate a transition state search. The Eigenvector Following (EF)

method is also used here.

The keyword line would be: PM7 TS EF.

Execution and Verification:

Run the MOPAC calculation.

After the calculation converges, it is essential to verify that the located stationary point is

indeed a transition state. This is done by performing a force calculation (FORCE keyword)

and checking for the presence of exactly one imaginary frequency in the vibrational

analysis.

Visualization of Computational Workflows
The following diagrams, generated using the DOT language, illustrate key computational

workflows in MOPAC2016.
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MOPAC Calculation

Output Analysis
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Caption: Geometry optimization workflow in MOPAC2016.
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Virtual Screening Workflow

Prepare Ligand Library

Molecular Docking (e.g., AutoDock Vina)

Prepare Receptor Structure
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Transition State Search Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MOPAC2016: A Technical Guide for Computational
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609853#key-features-and-capabilities-of-
mopac2016]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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